3-methyl-5-[2-(naphthalen-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Description
The compound is a complex organic molecule, likely belonging to the benzodiazepine class of compounds, which are often used in medicine for their sedative and anxiolytic effects . The naphthalen-1-yl group suggests the presence of a naphthalene ring, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Synthesis Analysis
While specific synthesis information for this compound was not found, related compounds are often synthesized through multi-step organic reactions involving the formation of the benzodiazepine core, followed by various substitutions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, NMR, and UV-Vis spectroscopy . These techniques allow for the determination of the compound’s geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the benzodiazepine core or the various substituent groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using a variety of techniques, including spectroscopic methods and computational chemistry .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-5-(2-naphthalen-1-ylacetyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-14-24(20-12-5-4-11-19(20)23-22(15)26)21(25)13-17-9-6-8-16-7-2-3-10-18(16)17/h2-12,15H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMESIJAZXGBDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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